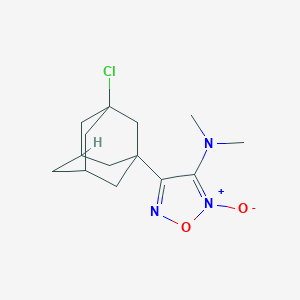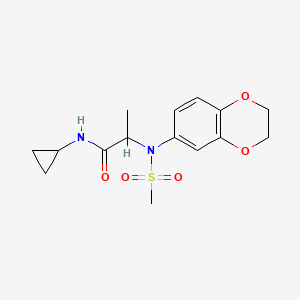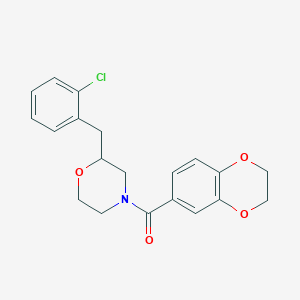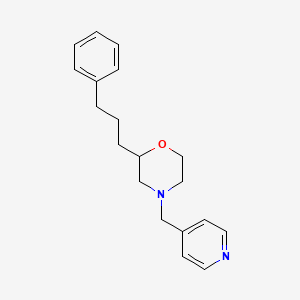
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide, also known as Memantine, is a medication that is used to treat Alzheimer's disease and other forms of dementia. It is an uncompetitive NMDA receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter in the brain that is involved in learning and memory.
作用機序
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory. Specifically, 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide is an uncompetitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in a voltage-dependent manner. This helps to regulate the activity of glutamate and prevent excessive activation of the receptor, which can lead to neuronal damage.
Biochemical and Physiological Effects:
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide has been shown to have a number of biochemical and physiological effects in the brain. For example, it can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. In addition, 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide can decrease the production of reactive oxygen species (ROS), which can cause oxidative damage to neurons.
実験室実験の利点と制限
One advantage of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide is that it has a high affinity for the NMDA receptor, which makes it a potent and effective antagonist. However, one limitation of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide is that it can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide. One area of interest is the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Another area of interest is the investigation of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide's potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research into the long-term safety and efficacy of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide in treating Alzheimer's disease and other forms of dementia.
合成法
The synthesis of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide involves a multi-step process that begins with the reaction of 1-adamantylamine with chloroacetyl chloride to form 3-chloro-1-adamantylacetamide. This intermediate is then reacted with sodium azide and triethylamine to form the oxadiazole ring. Finally, the resulting compound is oxidized to form 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide.
科学的研究の応用
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease and other forms of dementia. Clinical trials have demonstrated that 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide can improve cognitive function and delay the progression of dementia in patients with mild to moderate Alzheimer's disease. In addition, 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide has been shown to have neuroprotective effects, which may help to prevent the degeneration of neurons in the brain.
特性
IUPAC Name |
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-17(2)12-11(16-20-18(12)19)13-4-9-3-10(5-13)7-14(15,6-9)8-13/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFMBKPZNPPQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=[N+](ON=C1C23CC4CC(C2)CC(C4)(C3)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(7-ethyl-1H-indol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6122611.png)
![3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6122620.png)
![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6122633.png)

![1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6122649.png)
![N-{1-[1-(2-naphthoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6122653.png)

![2-cyclopropyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6122680.png)
![1-(3-fluorobenzyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6122683.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6122689.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6122696.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide](/img/structure/B6122702.png)
![4-hydroxy-3-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6122709.png)
